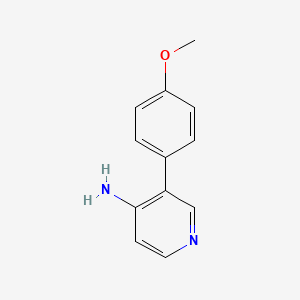
3-(4-Methoxyphenyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)pyridin-4-amine: is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a 4-methoxyphenyl group at the 3-position and an amino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine typically involves the condensation of 4-methoxybenzaldehyde with 4-aminopyridine. This reaction is often carried out in the presence of a suitable catalyst and solvent, such as methanol, under reflux conditions. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like phosphorus tribromide for halogenation reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Methoxyphenyl)pyridin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the design of enzyme inhibitors.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for the synthesis of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxyphenyl)pyridin-2-amine: Similar structure but with the amino group at the 2-position.
3-(4-Methoxyphenyl)pyridin-2-amine: Similar structure but with the amino group at the 2-position and the methoxy group at the 4-position.
3-(4-Methoxyphenyl)pyridin-4-ol: Similar structure but with a hydroxyl group instead of an amino group at the 4-position.
Uniqueness: 3-(4-Methoxyphenyl)pyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and amino groups allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILNXCGFZNFZEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734695 |
Source


|
| Record name | 3-(4-Methoxyphenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258632-56-2 |
Source


|
| Record name | 3-(4-Methoxyphenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
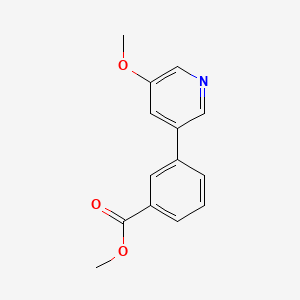
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)
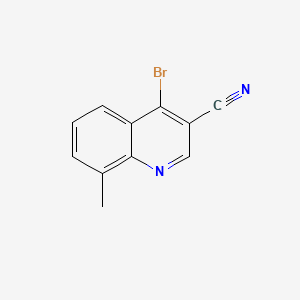
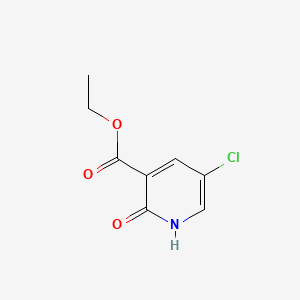
![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)
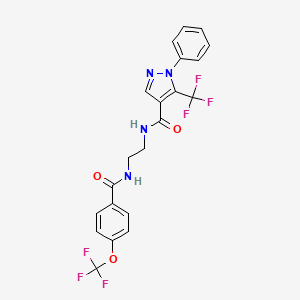
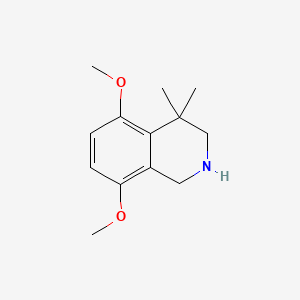
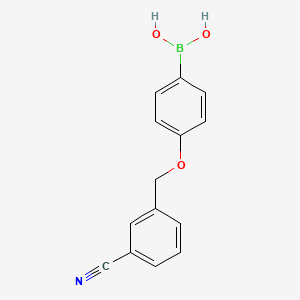
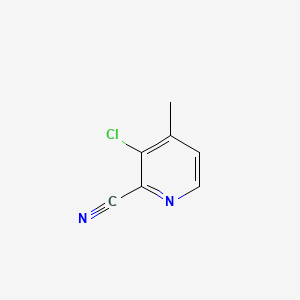
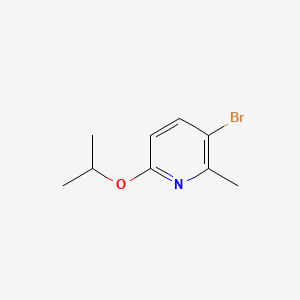
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)
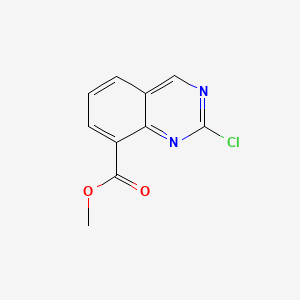
![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)
![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)
